![molecular formula C9H21N3 B2823989 4-(4-Methylpiperazin-1-yl)butan-2-amine CAS No. 933735-94-5](/img/structure/B2823989.png)
4-(4-Methylpiperazin-1-yl)butan-2-amine
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Overview
Description
“4-(4-Methylpiperazin-1-yl)butan-2-amine” is a chemical compound with the IUPAC name 1-methyl-3-(4-methyl-1-piperazinyl)propylamine . It has a molecular weight of 171.29 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “4-(4-Methylpiperazin-1-yl)butan-2-amine” is 1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “4-(4-Methylpiperazin-1-yl)butan-2-amine” is a liquid at room temperature . .Scientific Research Applications
- Antibacterial Agents : Researchers explore its potential as an antibacterial compound due to its structural resemblance to existing antibiotics. Docking simulations have shown interactions with oxidoreductase enzymes .
- Anti-Inflammatory Properties : Investigations into its anti-nociceptive and anti-inflammatory effects have been conducted. It may serve as a lead compound for novel anti-inflammatory drugs .
- Building Block : Chemists use it as a building block in the synthesis of other molecules. For instance, it has been employed in the preparation of pyrazolo-pyrazine and pyridine derivatives .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Materials Science and Nanotechnology
Safety and Hazards
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(10)3-4-12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOWJBMUJNNMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)butan-2-amine |
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